(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride
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Description
(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C10H12ClF2NO and its molecular weight is 235.66. The purity is usually 95%.
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Biological Activity
The compound (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride (CAS Number: 1807939-84-9) is a cyclopropane derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₂ClF₂NO
- Molecular Weight : 235.66 g/mol
- IUPAC Name : (1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoromethoxy group and the cyclopropane ring contribute to its unique binding characteristics, potentially allowing it to modulate receptor activities or enzyme functions. Although specific pathways remain to be fully elucidated, preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
Antidepressant Effects
Recent studies have indicated that compounds similar to (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine may exhibit antidepressant-like effects. For instance, research on derivatives within this class has shown promising results in animal models, where they modulated neurotransmitter levels, particularly serotonin and norepinephrine, leading to improved mood and reduced anxiety symptoms .
Inhibition of Enzyme Activity
The compound has been investigated for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. In vitro studies demonstrated that the compound effectively reduced ACC activity, suggesting a role in metabolic regulation that could be beneficial in treating conditions like obesity and type 2 diabetes .
Case Studies and Research Findings
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial for future applications. Preliminary toxicity assessments have indicated that the compound exhibits low acute toxicity in standard assays; however, further studies are needed to evaluate chronic exposure effects and potential side effects.
Properties
IUPAC Name |
(1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-10(12)14-7-3-1-6(2-4-7)8-5-9(8)13;/h1-4,8-10H,5,13H2;1H/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRPEWCRPWYNPY-OULXEKPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)OC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)OC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807939-84-9 |
Source
|
Record name | rac-(1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.